Naginata ketone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-(3-methylfuran-2-yl)but-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-9(11)10-8(3)4-5-12-10/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVDCOWPBJQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340399 | |
| Record name | Elsholtzione, .alpha.-dehydro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6138-88-1 | |
| Record name | Dehydroelsholtzia ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6138-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Elsholtzione, .alpha.-dehydro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Distribution of Naginata Ketone
Botanical Sources and Geographic Distribution
Naginata ketone has been identified in several prominent botanical sources, with its occurrence often linked to specific chemotypes within these species.
Elsholtzia splendens is a primary botanical source of this compound. The compound is a major constituent of the essential oil extracted from this plant, with reported concentrations reaching as high as 70.43%. researchgate.netchemfaces.comcapes.gov.brresearchgate.net It is also recognized as an aroma-active compound within the plant's headspace, contributing significantly to its characteristic odor profile. researchgate.netchemfaces.comresearchgate.net
This compound has been identified in Perilla frutescens, an annual herb native to East Asia. nih.govnih.govkiran.nic.in Specifically, it is a minor component in the essential oil of the "EK" (elsholtzia ketone) chemotype of Perilla frutescens. gernot-katzers-spice-pages.com Genetic studies on Perilla frutescens have indicated the involvement of a dominant gene, designated 'N', in the biosynthetic pathway that converts trans-citral into this compound via cis-citral. nih.gov Furthermore, a putative alpha-naginatene, believed to be an intermediate in the biosynthesis of this compound, has been detected in Perilla frutescens var. frutescens samples from northern Laos. researchgate.netscience.gov
Elsholtzia ciliata is another significant source of this compound. The compound is considered a characteristic constituent of this plant. nih.govjst.go.jp Quantitative analyses of the essential oil from E. ciliata have shown this compound to be a major component, with concentrations reported at 29.37%. koreascience.krkoreascience.kr
The presence and relative abundance of this compound, often alongside related compounds like elsholtzia ketone, provide valuable insights for plant chemotaxonomy. This compound is found in Elsholtzia oldhami, co-occurring with elsholtzia ketone. jst.go.jp In Elsholtzia oldhami var. argy, this compound is present along with elsholtzia ketone and d-linalool. jst.go.jp This co-occurrence suggests a close biosynthetic relationship, with some research proposing that elsholtzia ketone may be formed from this compound. jst.go.jp
Beyond the Elsholtzia and Perilla genera, this compound has also been reported in Melicope pteleifolia and Melicope patulinervia, further expanding its known botanical distribution. tandfonline.comtandfonline.com The distribution of specific secondary metabolites like this compound serves as a diagnostic trait in plant classification, complementing morphological and genetic data to establish more accurate phylogenetic relationships. biorxiv.orgnih.govresearchgate.net
Quantitative Analysis of this compound in Plant Extracts and Essential Oils
The concentration of this compound can vary significantly across different plant species and even within different parts or extracts of the same plant. Quantitative analyses using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have provided detailed profiles of its abundance.
Table 1: Quantitative Occurrence of this compound in Selected Plant Species and Extracts
| Plant Species | Extract Type / Plant Part | This compound Concentration (%) | Reference |
| Elsholtzia splendens | Essential Oil | 70.43 | researchgate.netchemfaces.comcapes.gov.brresearchgate.net |
| Elsholtzia ciliata | Essential Oil | 29.37 | koreascience.krkoreascience.kr |
| Elsholtzia splendens | Essential Oil | 5.26 | koreascience.kr |
| Elsholtzia splendens | Absolute Fraction | 8.86 | koreascience.kr |
| Melicope pteleifolia (AMPF) | Extract (Fruit) | 12.35 | tandfonline.comtandfonline.com |
| Melicope pteleifolia (AMPS) | Extract (Stem) | 23.09 | tandfonline.comtandfonline.com |
As shown in Table 1, this compound is a dominant compound in Elsholtzia splendens essential oil, reaching high percentages. researchgate.netchemfaces.comcapes.gov.brresearchgate.net While still significant, its concentration is lower in Elsholtzia ciliata essential oil. koreascience.krkoreascience.kr Variations can occur even within the same species, as evidenced by different reported concentrations for E. splendens essential oil. koreascience.kr The compound also contributes notably to the chemical profiles of Melicope species, with varying concentrations depending on the plant part extracted. tandfonline.comtandfonline.com
Environmental and Ontogenetic Factors Influencing this compound Production in Plants
The production of secondary metabolites like this compound in plants is influenced by a complex interplay of environmental and ontogenetic (developmental) factors.
Ontogenetic factors, particularly the plant's growth stage, also play a role in the content and composition of essential oils. While specific detailed findings for this compound's variation across ontogenetic stages are not extensively detailed, general studies on essential oil-bearing plants demonstrate that oil content and composition can change with growth stage. researchgate.net Furthermore, the genetic basis of this compound biosynthesis, such as the involvement of gene 'N' in Perilla frutescens, underscores the inherent developmental control over its production. nih.gov This genetic predisposition, coupled with environmental cues, dictates the final accumulation levels of this compound in these plants.
Biosynthetic Pathways of Naginata Ketone
Precursor Compounds and General Monoterpene Biosynthesis
The foundational building blocks for all terpenes, including monoterpenes, are the five-carbon isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). [2, 5 in previous search results, 7] These precursors are generated via two distinct pathways in plants: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govmdpi.com
The MVA pathway primarily operates in the cytosol of eukaryotic cells, initiating from acetyl-CoA. nih.govmdpi.com Key enzymatic steps in this pathway include the condensation of two acetyl-CoA molecules, followed by the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. [13, 18, 19, 23, 24 in previous search results] Subsequent phosphorylation and decarboxylation steps yield IPP and DMAPP. mdpi.com
Conversely, the MEP pathway is localized in the plastids of plants and prokaryotes, utilizing glyceraldehyde 3-phosphate and pyruvate (B1213749) as initial substrates. nih.govmdpi.com This pathway involves a series of enzymatic reactions, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) often identified as rate-limiting enzymes. nih.govmaxapress.com
For monoterpene biosynthesis, IPP and DMAPP are condensed to form geranyl pyrophosphate (GPP), a ten-carbon (C10) precursor. mdpi.commaxapress.com GPP serves as the direct substrate for monoterpene synthases, which catalyze the cyclization and subsequent modifications leading to the diverse array of monoterpenoid structures. maxapress.compsu.edu
Enzymatic Transformations and Key Intermediates in Naginata Ketone Formation
The specific enzymatic steps leading to this compound involve the transformation of acyclic monoterpene precursors into the characteristic furan (B31954) ring structure and the ketone moiety. Research indicates that trans-citral plays a crucial role as an intermediate in the biosynthesis of this compound. nih.gov Genetic studies in Perilla frutescens suggest a conversion pathway where trans-citral is transformed into this compound via cis-citral. nih.gov
While the precise enzymes directly catalyzing each step in this compound formation are not fully elucidated, the general biosynthesis of furanoid monoterpenes often involves complex enzymatic machinery, potentially including cytochrome P450-related enzymes, which are known for their roles in diverse oxidative transformations and ring formations in terpene biosynthesis. psu.edu
Furthermore, comparative studies suggest an intricate relationship between this compound and Elsholtzia ketone. Elsholtzia ketone is considered a compound that can be generated from this compound in vivo, implying that this compound may serve as a precursor or an intermediate in the formation of Elsholtzia ketone. ngu.ac.jp This interconversion highlights the dynamic nature of these furanic monoterpenoids within the plant.
Genetic and Molecular Regulation of this compound Biosynthesis
The production of this compound is under strict genetic control, particularly evident in Perilla frutescens, which exhibits various chemotypes characterized by different essential oil compositions. nih.govpsu.edu A key genetic factor identified in Perilla frutescens is a dominant gene, designated 'N'. This gene is directly involved in the metabolic conversion of trans-citral to this compound, with cis-citral serving as an intermediate in this genetically controlled pathway. nih.gov The absence of this dominant 'N' gene can lead to a blockage in this reaction, resulting in the accumulation of trans-citral instead of this compound. nih.gov
The genetic regulation of monoterpene biosynthesis in Perilla species is complex, with multiple genes controlling various reaction steps. nih.govpsu.edu Transcriptomic and metabolomic analyses have been employed to identify genes and enzymes involved in the broader terpenoid metabolic pathways in Elsholtzia species, which also produce furanic ketones like Elsholtzia ketone. researchgate.netrsc.orgresearchgate.net These studies aim to uncover the molecular mechanisms that dictate the synthesis and accumulation of specific volatile compounds, including those related to this compound.
Comparative Biosynthetic Studies with Related Furanic Monoterpenes
This compound belongs to a group of furanic monoterpenes that are characteristic components of essential oils in plants like Perilla frutescens and Elsholtzia species. psu.eduresearchgate.net Other prominent furanic monoterpenes found in these plants include Elsholtzia ketone and Perilla ketone. nih.govpsu.edu
Comparative biosynthetic studies have revealed shared precursors and interconnected pathways among these compounds. All these furanoid monoterpenes are thought to originate from the general monoterpene biosynthetic pathway, with GPP as the common precursor. maxapress.compsu.edu The distinct structures arise from the action of specific terpene synthases and subsequent modifying enzymes.
The genetic basis for the different chemotypes observed in Perilla frutescens provides a valuable framework for understanding the comparative biosynthesis. For instance, Perilla chemotypes can be classified based on their major essential oil components, such as perillaldehyde (B36042) (PA), elsholtziaketone (EK), perillaketone (PK), and phenylpropanoid (PP) types. nih.govpsu.edu The presence and relative abundance of this compound and Elsholtzia ketone are often linked within these chemotypes. As mentioned, Elsholtzia ketone is believed to be derived from this compound in vivo, suggesting a sequential relationship in their biosynthesis. ngu.ac.jp
Chemical Synthesis and Structural Modifications of Naginata Ketone
Methodologies for Total Synthesis of Naginata Ketone
The total synthesis of this compound has been achieved through several distinct pathways, each contributing to the understanding of furanic ketone chemistry.
Early synthetic efforts focused on establishing efficient routes to dehydroelsholtzione (this compound) and related furanic ketones like isoegomaketone (B1240414). A notable "new and short synthesis" of dehydroelsholtzione and isoegomaketone was reported in 1980 by Birch, Narula, Dahler, Stephenson, and Kelly. acs.orgacs.org While specific reaction details from this early work are not extensively detailed in public snippets, it represents a foundational contribution to the field. Another related approach from 1982 described the synthesis of 3-acylfurans using 3-(phenylthio)propanal dimethyl acetal (B89532) as a synthon, which was applied to the synthesis of ipomeanine and isoegomaketone. acs.org
The Wittig rearrangement has proven to be a pivotal step in the synthesis of this compound and other furanoterpenes such as dendrolasin. nih.govnih.govresearchgate.netpsu.edursc.org This rearrangement typically involves the deprotonation of 3-furylmethyl ethers, which then undergo a rearrangement to yield 3-methyl-2-furylmethanols or 3-furylethanols. psu.edursc.org The regioselectivity of this rearrangement (e.g., 1,2- vs. 2,3-rearrangement) can be influenced by the basicity of the butyllithium (B86547) reagent used and the reaction temperature. For instance, lower temperatures generally favor the nih.govwikipedia.org-Wittig rearrangement over the nih.govnih.gov-shift, the latter of which can lead to ketone formation if a suitable leaving group (like cyanide) is present. acs.orgorganic-chemistry.org The 1,2-rearrangement of 3-furylmethyl geranyl ether, for example, is a key step in the synthesis of dendrolasin. psu.edursc.org
Organometallic reagents are indispensable tools in the synthesis of ketones, offering powerful methods for carbon-carbon bond formation. thegoodscentscompany.comnumberanalytics.comlibretexts.orgnih.govlibretexts.org In the context of furanic ketones, organolithium and Grignard reagents are frequently employed. For example, the nucleophilic addition of 2-furyllithium to carboxylic acid derivatives, such as O,N-dimethylhydroxamates or esters, provides an effective route for introducing the furan (B31954) ring and synthesizing furyl ketones. nih.gov A specific instance demonstrated a 74% yield of a furyl ketone from the addition of 2-furyllithium to an L-serine-derived ester. nih.gov
Beyond lithium reagents, other organometallic species have been utilized. Perilla ketone, a related furanic ketone, has been synthesized through the reaction of 3-furoyl chloride with an organocadmium compound, which is analogous to a Gilman reagent derived from an isoamyl Grignard reagent. wikipedia.org The Stille reaction, involving a 3-furyl-organotin compound and isocaproyl chloride, also provides a pathway to perilla ketone. wikipedia.org Furthermore, the synthesis of rosefuran, another furan derivative, has incorporated a Grignard reaction followed by dehydration to achieve the desired structure. wikipedia.org
Synthetic Approaches to this compound Analogues
The synthesis of this compound analogues is crucial for exploring structure-activity relationships and expanding the chemical space of furanic compounds. Strategies often involve modifying the side chain or the furan ring. The synthesis of furan-type terpenoids, including rosefuran, often starts from readily available furan derivatives. uniurb.it A direct approach to this compound analogues involves the aldol (B89426) reaction of acyl furans to produce α,β-unsaturated furanyl ketones, allowing for the study of their olfactive properties. acs.org More broadly, novel methods for synthesizing tetrasubstituted furans from α-hydroxy ketones and cyano compounds have been developed, providing a versatile route to various furan derivatives that could serve as analogues. psu.edumdpi.com
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies
Derivatization strategies are essential for systematically modifying chemical compounds to understand how structural changes affect their biological activity. researchgate.netresearchgate.netnih.gov For ketones like this compound, derivatization can occur at the carbonyl group, the double bond, or the furan ring. While specific derivatization studies for this compound are not widely detailed in the provided snippets, general strategies for ketones and furanic compounds are applicable.
For instance, functional group derivatization has been demonstrated on tetrasubstituted furans, where an amino group was reacted with acetic anhydride (B1165640) to form an amide, showcasing a method for modifying side chains for SAR studies. mdpi.com In the context of other natural products, such as clerodane diterpenes, derivatization involved the reduction of a butenolide to remove a hydroxyl group and a sequence of acetylation and reductive deoxygenation to access deoxy analogs. nih.gov These examples suggest that modifications such as reduction of the α,β-unsaturated ketone moiety, additions to the double bond, or further functionalization of the furan ring are plausible strategies for generating this compound analogues for SAR investigations. On-tissue chemical derivatization techniques, often used in mass spectrometry imaging, also highlight methods for modifying carbonyl-containing molecules. nih.gov
Biological Activities and Molecular Mechanisms of Naginata Ketone
Antimicrobial Properties
Emerging information suggests that Naginata ketone possesses antimicrobial properties, positioning it as a compound of interest for applications in agriculture and pharmaceuticals, particularly in the development of natural preservatives and eco-friendly antimicrobial agents.
Antibacterial Efficacy and Spectrum
While research indicates that this compound is effective against a range of bacteria, detailed and specific data on its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against various bacterial strains are not extensively documented in publicly available scientific literature. General statements from suppliers of the compound suggest a broad spectrum of activity. However, for a comprehensive understanding of its antibacterial efficacy, further dedicated studies are required to establish a detailed profile of the bacterial species it can inhibit or kill, and at what concentrations.
Antifungal Efficacy and Spectrum
Mechanisms of Antimicrobial Action
The mode of action of this compound is a key area of interest for researchers. Preliminary information points towards a mechanism that targets the fundamental structure of microbial cells.
The primary proposed mechanism of antimicrobial action for this compound involves the disruption of microbial cell membranes. biosynth.com It is suggested that the compound interacts with the lipid bilayer of bacterial and fungal cell membranes, leading to an increase in permeability. biosynth.com This breach of the cell's physical barrier results in the leakage of essential intracellular components and ultimately leads to cell death. biosynth.com This mechanism is a common trait among many antimicrobial compounds derived from natural sources.
The disruption of cell membrane integrity inevitably has a profound impact on microbial physiology and metabolism. A compromised membrane disrupts critical cellular processes such as maintaining electrochemical gradients, nutrient transport, and energy production. While the direct impact of this compound on specific metabolic pathways has not been detailed in available research, it can be inferred that the loss of membrane integrity would lead to a catastrophic failure of cellular functions.
Evaluation in Microbial Resistance Research
This compound is considered a subject of interest in the ongoing search for alternative treatments to combat microbial resistance. biosynth.com Natural compounds that exhibit novel mechanisms of action are valuable in addressing the challenge of multi-drug resistant pathogens. However, specific studies evaluating the potential of this compound to circumvent known resistance mechanisms or its propensity to induce resistance are yet to be published. Its role in the development of natural preservatives suggests its potential utility in reducing the reliance on conventional antibiotics, which could indirectly contribute to mitigating the rise of resistance.
Pharmacological Research and Therapeutic Potential
The therapeutic potential of this compound is an emerging area of research, with investigations centered on its utility as a natural preservative, an alternative antimicrobial agent, and in agri-pharmaceutical applications.
Role in Development of Natural Preservatives
The exploration of this compound as a natural preservative is largely based on the antimicrobial properties observed in essential oils where it is a significant component. Essential oils rich in ketones and other secondary metabolites are known to limit or impede the growth of harmful bacteria. koreascience.kr The growing consumer demand for natural food preservatives has spurred research into plant-derived compounds to ensure food safety and extend shelf life. koreascience.kr While direct studies on the preservative action of isolated this compound in food matrices are not extensively documented, the known antimicrobial effects of essential oils containing this compound suggest its potential contribution to food preservation. The primary application of natural preservatives is to prevent the proliferation of undesirable microorganisms, and compounds like this compound are being investigated as alternatives to synthetic preservatives. koreascience.kr
Investigation as an Alternative Antimicrobial Agent
The investigation into this compound as an alternative antimicrobial agent is supported by studies on the essential oils of plants in which it is a major constituent. For instance, the essential oil of Elsholtzia ciliata, which contains dehydroelsholtzia ketone (a synonym for this compound) as the predominant component (56.81%), has demonstrated antibacterial properties. koreascience.kr In micro-dilution tests, this essential oil inhibited the growth of several pathogenic bacterial strains, including antibiotic-susceptible and -resistant variants of Streptococcus pneumoniae, Staphylococcus aureus, Salmonella enteritidis, and S. typhimurium. The minimum inhibitory concentrations (MICs) for these bacteria were found to be in the range of 2 mg/ml to over 16 mg/ml. koreascience.kr Notably, Streptococcus pneumoniae and Staphylococcus aureus showed greater sensitivity to the essential oil compared to the Salmonella strains. koreascience.kr Such findings underscore the potential of this compound-rich essential oils as a source for alternative antimicrobial compounds, although further research is needed to determine the specific activity of isolated this compound against a broader spectrum of microorganisms.
Potential in Agri-pharmaceutical Applications
This compound has shown notable potential in the field of agri-pharmaceuticals, specifically as a botanical insecticide. Research has demonstrated its efficacy against certain agricultural pests. In a study evaluating the insecticidal properties of the essential oil of Elsholtzia ciliate and its isolated constituents, dehydroelsholtzia ketone (this compound) exhibited significant toxicity against the booklouse, Liposcelis bostrychophila, a common pest in stored grains.
The insecticidal activity of this compound was quantified through both fumigant and contact toxicity assays. The results indicated a potent effect, providing a basis for its potential development as a natural insecticide for pest management in stored products.
**Table 1: Insecticidal Activity of this compound against *Liposcelis bostrychophila***
| Assay Type | Parameter | Value |
|---|---|---|
| Fumigant Toxicity | LC50 | 658.2 µg/l |
| Contact Toxicity | LC50 | 151.5 µg/cm² |
Data sourced from a study on the essential oil of Elsholtzia ciliate and its constituents.
Olfactory and Chemo-sensory Activity
The distinct aromatic properties of this compound contribute significantly to the scent profiles of certain plants and have been characterized through advanced analytical techniques.
Contribution to Plant Aroma Profiles (e.g., Elsholtzia splendens-like odor)
This compound is a key contributor to the characteristic aroma of several plant species, most notably Elsholtzia splendens. Olfactory evaluations have identified this compound as one of the primary compounds responsible for the plant's unique scent. researchgate.net In sniffing tests of the essential oil of Elsholtzia splendens, this compound was consistently recognized as a characteristic odor component. researchgate.net Furthermore, organoleptic assessments using gas chromatography-olfactometry (GC-O) have confirmed that this compound, along with geraniol, produces an odor that is highly similar to that of Elsholtzia splendens. researchgate.net This compound is also a major flavor component in other related species, such as Elsholtzia ciliata, where it can be found in significant concentrations in the essential oil. researchgate.net
Characterization as an Aroma-Active Compound via Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a complex mixture. researchgate.net This methodology has been instrumental in characterizing this compound as a potent aroma compound.
Table 2: Aroma Profile of Key Compounds in Elsholtzia splendens Essential Oil
| Compound | Odor Description | Method of Identification |
|---|---|---|
| This compound | ***Elsholtzia splendens*-like** | GC-O, HS-SPME-GC-O |
| Geraniol | Elsholtzia splendens-like | GC-O |
| Elsholtzia ketone | Characteristic odor component | Sniffing test |
| Carvone (B1668592) oxide | Elsholtzia splendens-like | HS-SPME-GC-O |
| Geranyl acetate (B1210297) | Characteristic odor component | Sniffing test |
This table summarizes findings from organoleptic evaluations and GC-O analyses of Elsholtzia splendens essential oil. researchgate.net
Flavor Dilution (FD) Factor Analysis and Odor Intensity Profiling
Flavor Dilution (FD) factor analysis is a technique used in conjunction with gas chromatography-olfactometry (GC-O) to assess the potency of odor-active compounds. nih.govusda.gov The process involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O until the odor of a specific compound is no longer detectable by the human assessor. The FD factor represents the highest dilution at which an odorant can still be perceived. A higher FD factor indicates a more potent and sensorially significant compound.
In studies of Perilla frutescens, Aroma Extract Dilution Analysis (AEDA) has been employed to identify the key odor-active compounds. One such analysis of the volatile fraction of fresh perilla leaves identified 11 odor-active peaks that demonstrated high flavor dilution factors of ≥4. researchgate.net While specific FD factor values for this compound are not always detailed in isolation, its consistent identification as a primary component in these analyses underscores its importance to the plant's characteristic aroma.
Odor intensity profiling provides a quantitative or semi-quantitative measure of the perceived strength of an aroma compound. In GC-O analyses of Korean perilla leaf (Perilla frutescens Britton), this compound has been consistently identified as one of the most intense aroma-active compounds present. acs.orgnih.gov
Table 1. Relative Odor Intensity of Key Aroma-Active Compounds in Korean Perilla Leaf
| Compound | Odor Description | Relative Intensity |
| This compound (Perilla ketone) | Characteristic Perilla | Most Intense |
| Egoma ketone | Characteristic Perilla | Most Intense |
| Isoegoma ketone | Characteristic Perilla | Most Intense |
| (Z)-3-Hexenal | Green | Most Intense |
| (Z)-3-Hexenol | Green | Relatively Intense |
| (E)-2-Hexenal | Green | Relatively Intense |
| Benzaldehyde | Almond | Relatively Intense |
| 1-Octen-3-one | Metallic | Relatively Intense |
| 1-Octen-3-ol | Mushroom | Relatively Intense |
| Phenylacetaldehyde | Honeysuckle | Relatively Intense |
| Linalool | Lemon | Relatively Intense |
| β-Caryophyllene | Woody | Relatively Intense |
Source: Adapted from studies on aroma-active compounds in Korean perilla leaf. acs.orgnih.gov
Chemical Ecology of Naginata Ketone
Role in Plant-Organism Interactions
Plants produce a diverse array of secondary metabolites as defense compounds against various organisms, including herbivores and microbes sigmaaldrich.comagriculturejournals.cz. Naginata ketone, as a plant-derived natural product, contributes to these intricate defense mechanisms.
Defensive Role Against Herbivores
While direct studies specifically detailing this compound's anti-herbivore activity are limited in the provided search results, plant secondary metabolites, including terpenes like this compound, are widely recognized for their defensive roles against herbivores agriculturejournals.cz. These compounds can deter feeding, reduce digestibility, or be directly toxic to herbivorous insects and other animals agriculturejournals.cz. The production of such chemical compounds is a key evolutionary strategy for plants to protect themselves from pest and disease attacks usda.gov.
Defensive Role Against Plant Pathogens
This compound demonstrates a clear defensive role against plant pathogens, primarily through its antimicrobial properties wikidata.org. Its mode of action involves the disruption of microbial cell membranes, leading to increased permeability and subsequent cell death wikidata.org. This efficacy against a range of bacteria and fungi makes it a subject of interest in research focused on plant-derived bioactive compounds and alternative treatments for microbial resistance wikidata.org. Plants employ various defense mechanisms and immune responses against pathogens, including the production of secondary metabolites and pathogenesis-related proteins thegoodscentscompany.comnih.gov.
Allelopathic Interactions with Other Plants
Allelopathy is an ecological phenomenon where one plant influences another through the release of chemical compounds, known as allelochemicals, into the environment thegoodscentscompany.comfishersci.cawikipedia.org. These allelochemicals, often plant secondary metabolites, can either inhibit or stimulate the germination and growth of neighboring plants thegoodscentscompany.comnih.govwikipedia.orguni.lu. Given that this compound is a plant-derived secondary metabolite usda.gov, its volatile nature and bioactivity suggest a potential, though not explicitly confirmed in the provided results, for involvement in allelopathic interactions. Ketones, as a class of compounds, can be part of the diverse chemical families that constitute allelochemicals wikipedia.org.
Function in Intra- and Interspecific Chemical Communication
This compound is identified as an aroma-active compound in the essential oil and headspace of Elsholtzia splendens guidechem.com. Volatile organic compounds (VOCs) play crucial roles in plant chemical communication, both within the same species (intraspecific) and between different species (interspecific) sigmaaldrich.comthegoodscentscompany.com. These volatile emissions can mediate interactions such as attracting pollinators, deterring pests, or signaling to other plants about environmental stresses or herbivore attacks sigmaaldrich.com. The presence of this compound as a significant aroma component suggests its involvement in these airborne chemical signals, influencing the behavior of other organisms in the plant's ecosystem. Other aroma-active compounds found alongside this compound in Elsholtzia splendens include geraniol, α-pinene, carvone (B1668592) oxide, and geranyl acetate (B1210297) guidechem.com.
Evolutionary Implications of this compound Production in Plant Adaptations
The production of specialized metabolites like this compound is a result of millions of years of plant evolution, enabling plants to adapt and survive in diverse environments agriculturejournals.czfrontiersin.org. These compounds provide fitness advantages by mediating interactions with other organisms and responding to environmental pressures nih.gov. The consistent presence and biological activity of this compound in certain plant species suggest that its biosynthesis pathway has been evolutionarily retained due to the selective advantages it confers, such as defense against microbial threats wikidata.org. Understanding these adaptations is crucial for predicting how plants might respond to shifting climatic conditions and other environmental changes.
Applications of Chemical Ecological Knowledge in Sustainable Agriculture and Biopesticide Development
The chemical ecological understanding of compounds like this compound holds significant promise for sustainable agriculture and the development of biopesticides. This compound's demonstrated antimicrobial properties make it valuable in the development of natural preservatives and eco-friendly antimicrobial agents wikidata.org. Biopesticides, which are derived from natural substances such as plants and microbes, are gaining increasing attention as effective and safer alternatives to synthetic pesticides. They offer advantages such as target-specificity, reduced environmental impact, and biodegradability. By leveraging the natural defensive mechanisms of plants, such as those involving this compound, researchers can develop novel pest control agents that align with the principles of sustainable agricultural production, contributing to reduced reliance on synthetic chemicals and fostering healthier agroecosystems.
Advanced Research Methodologies Applied to Naginata Ketone
Analytical Techniques for Isolation, Identification, and Quantification
Analytical techniques are fundamental for separating Naginata ketone from complex matrices, confirming its identity, and determining its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, widely employed in the study of this compound. This method separates components of a mixture based on their volatility and interaction with a stationary phase (Gas Chromatography), followed by their identification based on their unique mass-to-charge ratio fragmentation patterns (Mass Spectrometry). wikidata.orgfishersci.cafishersci.fi
In the essential oil of Elsholtzia splendens, GC-MS analysis has been instrumental in identifying this compound as a major constituent. For instance, studies have reported this compound comprising a substantial percentage of the essential oil composition, highlighting its prevalence in this plant. wikidata.orgfishersci.cawikipedia.orgsigmaaldrich.comchemfaces.com The characteristic mass spectrum and retention time of this compound allow for its unambiguous identification within complex volatile profiles.
Table 1: Major Components Identified in Elsholtzia splendens Essential Oil by GC-MS
| Compound Name | Concentration (%) |
| This compound | 70.43 |
| Elsholtzia ketone | 4.95 |
| Geranyl acetate (B1210297) | 4.48 |
| Other components | Remaining balance |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique particularly well-suited for the extraction of volatile compounds from the headspace above a sample. This non-invasive method involves exposing a fused silica (B1680970) fiber coated with a suitable stationary phase to the sample's headspace, where volatile analytes partition onto the fiber. The adsorbed analytes are then thermally desorbed directly into the GC-MS system for separation and analysis. wikidata.orgfishersci.casigmaaldrich.com
HS-SPME coupled with Gas Chromatography-Olfactometry (GC-O) and subsequent dilution analysis has been effectively utilized to extract and identify this compound as an aroma-active compound from the headspace of Elsholtzia splendens. wikidata.orgfishersci.casigmaaldrich.comchemfaces.com Research indicates that this compound is one of the most intensive compounds detected using this technique, demonstrating its significant contribution to the plant's aroma profile. wikidata.orgfishersci.cachemfaces.com
Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odorants in a complex aroma extract. It involves serially diluting an aroma extract and analyzing each dilution by GC-O, where human assessors sniff the effluent from the gas chromatograph. The highest dilution at which an odorant can still be detected is expressed as its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent aroma compound. wikidata.orgfishersci.cawikipedia.orgsigmaaldrich.comnih.gov
Table 2: Aroma-Active Compounds with High FD-Factors in Elsholtzia splendens Essential Oil
| Compound Name | FD-Factor (≥) |
| This compound | 5 |
| α-Pinene | 5 |
| Elsholtzia ketone | 5 |
| Carvone (B1668592) oxide | 5 |
| Geraniol | 5 |
Spectroscopic and Spectrometric Techniques for Structural Elucidation (General Principles)
Spectroscopic and spectrometric techniques are indispensable for determining the precise chemical structure of organic compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are primary tools in this regard.
NMR spectroscopy, including proton (1H NMR), carbon (13C NMR), and two-dimensional (2D NMR) experiments (such as COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule. fishersci.finih.govmdpi.comnih.govpreprints.orgresearchgate.netlibretexts.org By analyzing chemical shifts, coupling constants, and cross-peaks, researchers can deduce the complete carbon-hydrogen framework and the positions of functional groups. For ketones, characteristic signals in the 1H NMR and 13C NMR spectra, particularly for the carbonyl carbon and adjacent protons, are crucial for structural assignment. libretexts.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements of molecular ions and their fragments, allowing for the determination of the elemental composition of a compound. fishersci.finih.govmdpi.comnih.govresearchgate.net This information is critical for confirming the molecular formula and identifying the presence of specific atoms. The combination of HRMS with fragmentation patterns helps in piecing together the structural puzzle. While specific NMR and HRMS spectral data for this compound were not detailed in the provided snippets, these techniques are routinely employed to confirm its molecular formula (C10H12O2) and structural integrity. wikidata.orgwikidata.orgfishersci.nofishersci.cachemfaces.com
Computational Chemistry and Molecular Modeling for Mechanism Prediction
Computational chemistry and molecular modeling techniques play an increasingly vital role in predicting reaction mechanisms, exploring conformational landscapes, and understanding molecular interactions at an atomic level. These methods, including Density Functional Theory (DFT) calculations and molecular dynamics simulations, can provide insights that are difficult to obtain experimentally. nih.govthegoodscentscompany.comuni.lunmppdb.com.ngthegoodscentscompany.comnih.govtesisenred.net
For a compound like this compound, computational chemistry could be applied to:
Predict Reaction Pathways: Investigate potential biosynthetic routes or degradation pathways of this compound, identifying key intermediates and transition states. uni.lunmppdb.com.ng
Conformational Analysis: Determine the most stable three-dimensional conformations of this compound, which can influence its reactivity and biological activity.
Molecular Interactions: Model how this compound might interact with enzymes involved in its biosynthesis or with potential biological targets, given its reported antimicrobial properties. fishersci.nobiosynth.com This could involve docking studies or molecular dynamics simulations to understand binding affinities and mechanisms. thegoodscentscompany.com
While specific computational studies focusing solely on this compound's mechanism prediction were not identified in the provided information, the general applicability of these tools to ketones and their reactions suggests their potential utility in future research on this compound. nih.govuni.lunmppdb.com.ng
Omics Technologies (e.g., Metabolomics, Transcriptomics) for Biosynthesis and Activity Profiling
Omics technologies, such as transcriptomics and metabolomics, offer a holistic view of biological systems, providing insights into gene expression and metabolite profiles, respectively. These approaches are powerful for unraveling complex biological processes like biosynthesis pathways and understanding the impact of compounds on cellular activities.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. By sequencing transcriptomes, researchers can identify genes that are actively expressed and potentially involved in the biosynthesis of specific compounds. fishersci.ca For instance, transcriptome analysis of Elsholtzia species has been conducted to identify genes related to volatile terpenoid metabolic pathways. fishersci.ca Given that this compound is a terpenoid, such studies are crucial for identifying the enzymes and genes responsible for its synthesis in plants. Furthermore, in Perilla frutescens, transcriptome analysis has suggested alpha-naginatene as a putative intermediate in this compound biosynthesis, offering clues about its metabolic origin. nih.govnih.gov
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a snapshot of the metabolic state and can reveal changes in metabolic pathways in response to various stimuli or genetic modifications. nih.govmdpi.comnih.govpreprints.orgchemfaces.combiosynth.comhmdb.caumweltbundesamt.de While direct metabolomics studies specifically profiling this compound's biosynthesis or activity were not detailed, this technology could be employed to:
Elucidate Biosynthesis Pathways: Identify precursors and intermediates involved in the de novo synthesis of this compound by comparing metabolite profiles of different plant tissues or under varying environmental conditions.
Activity Profiling: Investigate the metabolic changes induced in biological systems (e.g., microbial cells) when exposed to this compound, providing insights into its mechanism of action and biological effects.
The integration of transcriptomics and metabolomics can offer a more comprehensive understanding by linking gene expression to metabolite production, thereby providing a clearer picture of the complex biological networks underlying this compound's existence and function.
Future Perspectives and Research Directions for Naginata Ketone
Elucidating Novel Biological Activities and Targets
Current understanding highlights Naginata ketone's efficacy as an antimicrobial agent against a range of bacteria and fungi, primarily through membrane disruption wikidata.orgbiosynth.com. Future research will likely delve deeper into its mechanism of action, aiming to identify specific molecular targets beyond general membrane permeability. Investigating its activity against a broader spectrum of microorganisms, particularly antibiotic-resistant strains, is a critical direction given the global challenge of antimicrobial resistance wikidata.org.
Beyond its known antimicrobial effects, the natural origin of this compound from plants suggests the possibility of other unexplored biological activities. Future studies could investigate potential anti-inflammatory, antioxidant, or even insecticidal properties, which are common for many plant-derived compounds wikidata.org. The broader class of ketone bodies, such as β-hydroxybutyrate, has shown diverse biological functions, including roles in brain health, mitochondrial function, protein homeostasis, and protection against inflammation, cancer, and neurodegeneration guidechem.comwikipedia.org. While this compound is structurally distinct, this broader context encourages exploration of novel activities, potentially opening new therapeutic avenues.
Advancements in Asymmetric and Green Synthesis Methodologies
While this compound has been successfully synthesized in laboratories through various routes, including a "new simple route to furanic ketones" reported in 1992, future research will focus on developing more advanced synthetic methodologies fishersci.fifishersci.cawikidata.orgfishersci.cafishersci.at. A key area of advancement is asymmetric synthesis, which is vital for producing single enantiomers of chiral molecules, as different enantiomers can exhibit distinct biological activities nih.govnih.govnih.gov. Developing enantioselective routes for this compound, if it possesses chiral centers or if its activity is enantiomer-specific, would be a significant step forward.
Furthermore, integrating green chemistry principles into this compound synthesis is paramount. This involves developing methods that minimize waste, utilize less hazardous reagents, and improve energy efficiency fishersci.cathegoodscentscompany.comphytobank.ca. Recent advancements in general ketone synthesis, such as photoredox catalysis, nickel and phosphoranyl radical synergistic cross-electrophile coupling, and one-pot conversions, offer promising strategies that could be adapted for the more sustainable production of this compound thegoodscentscompany.comguidetopharmacology.orglipidmaps.orgfrontiersin.org. Enzyme-catalyzed asymmetric synthesis also represents a highly promising green methodology for the efficient and selective production of chiral molecules nih.gov.
Deeper Understanding of Ecological Roles in Complex Biological Systems
As a naturally occurring compound found in plants like Perilla frutescens, Elsholtzia ciliata, and Elsholtzia splendens, this compound likely plays significant ecological roles wikidata.orgbiosynth.comwikidata.orgnih.gov. Its identification as an aroma-active compound in Elsholtzia splendens suggests its involvement in plant-environment interactions, potentially influencing pollinator attraction or herbivore deterrence nih.gov.
Its inherent antimicrobial properties further indicate a possible role in plant defense mechanisms against pathogens wikidata.org. Future research should aim to unravel these complex ecological interactions. This could involve studying its concentration and distribution in different plant tissues, its release patterns under various environmental stresses, and its specific effects on co-existing organisms within the plant's ecosystem, such as soil microbes, insects, and other plants. Understanding the biosynthetic pathways of this compound within these plants could also provide crucial insights into its ecological function and potential for sustainable production.
Development of this compound-Based Bioactive Agents and Technologies
The established antimicrobial efficacy of this compound positions it as a valuable candidate for the development of novel bioactive agents and technologies wikidata.orgbiosynth.com. Future research and development efforts are expected to focus on translating its properties into practical applications across various sectors:
Drug Discovery: Developing new antimicrobial drugs, particularly those effective against multidrug-resistant pathogens. This would involve medicinal chemistry efforts to modify the this compound structure to enhance potency, selectivity, and improve pharmacokinetic properties, leading to more effective and safer therapeutic agents.
Agrochemicals: Leveraging its antimicrobial and potentially other protective properties to develop natural pesticides or fungicides for sustainable agriculture. This could offer environmentally friendly alternatives to synthetic chemicals, contributing to integrated pest management strategies.
Food Preservation: Incorporating this compound into natural preservative systems to extend the shelf life of food products and reduce reliance on synthetic additives, meeting consumer demand for natural and clean-label ingredients wikidata.org.
Material Science: Exploring its integration into biomaterials or coatings to impart inherent antimicrobial properties, for instance, in medical devices, packaging, or textiles, thereby preventing microbial growth and contamination.
Synthesis of Complex Bioactive Molecules: Further exploring and optimizing its role as a building block in the synthesis of other complex bioactive molecules, as its chemical structure offers versatility for organic chemistry research wikidata.orgbiosynth.com.
These future perspectives underscore the multifaceted potential of this compound, positioning it as a compound of significant interest for continued scientific investigation and practical innovation.
Q & A
Q. How is Naginata ketone structurally characterized in natural product research?
this compound (CAS 6138-88-1) is identified using gas chromatography/mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy. Its structure, 3-methyl-1-(3-methyl-2-furanyl)-2-buten-1-one, is confirmed by comparing retention indices (RI: 1302) and spectral data with authenticated standards. For reproducibility, experimental protocols should include detailed descriptions of solvent systems, column types, and ionization parameters .
Q. What are the primary natural sources of this compound, and what extraction methods are effective?
this compound is isolated from Elsholtzia cristata using steam distillation or organic solvent extraction (e.g., hexane or dichloromethane). Yield optimization requires temperature control (60–80°C) and validation via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies focus on its potential as a bioactive natural product. For example, assays may evaluate antimicrobial activity via disk diffusion or cytotoxicity using cell viability assays (e.g., MTT). Negative controls (e.g., DMSO) and positive controls (e.g., ampicillin) are critical for validating results .
Advanced Research Questions
Q. What in vitro models are suitable for investigating this compound’s mechanism of action?
Researchers should select cell lines based on hypothesized targets (e.g., cancer lines like A2780 for apoptosis studies). Pathway analysis (e.g., ERK/Akt inactivation) requires Western blotting or phospho-specific antibodies. Dose-response curves (0.1–100 µM) and time-course experiments are essential to establish IC50 values and dynamic effects .
Q. How can structural modifications enhance this compound’s pharmacological profile?
Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., substituting the furan ring or modifying the ketone group). Activity comparisons are quantified using standardized assays (e.g., enzyme inhibition kinetics). Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins .
Q. How do researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variability in extraction purity, cell culture conditions, or assay protocols. Meta-analyses should standardize data using normalization (e.g., % inhibition relative to controls) and statistical tests (e.g., ANOVA with post hoc corrections). Replicating studies with blinded protocols reduces bias .
Q. What analytical strategies differentiate this compound from structurally similar ketones?
High-resolution mass spectrometry (HR-MS) and tandem MS/MS fragmentation patterns distinguish it from isomers. Comparative GC/MS retention times and NMR chemical shifts (e.g., δ<sup>13</sup>C for the furanyl moiety) provide additional specificity. Reference libraries (e.g., NIST) are critical for peak assignment .
Q. How can researchers optimize synthetic routes for this compound derivatives?
Green chemistry approaches (e.g., catalytic hydrogenation) improve yield and sustainability. Reaction progress is monitored via FT-IR or <sup>1</sup>H NMR. Purity is validated using melting point analysis and HPLC with diode-array detection (DAD). Synthetic protocols must comply with reproducibility guidelines, including full spectral data in supplementary materials .
Methodological Considerations
- Experimental Design : Include triplicate assays, solvent controls, and validation with positive/negative controls to minimize artifacts .
- Data Analysis : Use software like GraphPad Prism for dose-response modeling and PCA for multivariate data. Report confidence intervals and effect sizes .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional review board (IRB) approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
